molecular formula C9H7ClF3N B6159716 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 1936663-41-0

2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No.: B6159716
CAS No.: 1936663-41-0
M. Wt: 221.60 g/mol
InChI Key: WAPOKCYRIMTINL-UHFFFAOYSA-N
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Description

2-Chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl-substituted cyclopropyl group at the 3-position and a chlorine atom at the 2-position of the pyridine ring. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethylcyclopropyl group enhances metabolic stability and lipophilicity, which are critical for improving bioavailability in drug candidates .

Properties

CAS No.

1936663-41-0

Molecular Formula

C9H7ClF3N

Molecular Weight

221.60 g/mol

IUPAC Name

2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine

InChI

InChI=1S/C9H7ClF3N/c10-7-6(2-1-5-14-7)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2

InChI Key

WAPOKCYRIMTINL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(N=CC=C2)Cl)C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Nitrogen Ylide-Mediated Cyclopropanation

A prominent approach involves cyclopropanation using nitrogen ylides, as demonstrated in analogous systems. In this method, a vinylpyridine precursor undergoes reaction with a nitrogen ylide generated from t-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO). For 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine, the sequence would involve:

  • Synthesis of 3-vinyl-2-chloropyridine.

  • Cyclopropanation via ylide addition to install the trifluoromethylcyclopropyl group.

Key Conditions :

  • Solvent: Dichloromethane or acetonitrile.

  • Temperature: 0–25°C.

  • Catalyst: None required (ylide-mediated).

This method avoids metal catalysts, enhancing scalability. However, regioselectivity must be carefully controlled to ensure the cyclopropane forms exclusively at the 3-position.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the introduction of the trifluoromethylcyclopropyl group via a boronic ester intermediate. A representative pathway includes:

  • Preparation of 2-chloropyridin-3-ylboronic ester.

  • Coupling with 1-(trifluoromethyl)cyclopropyl bromide under palladium catalysis.

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (2 mol%).

  • Base: K₂CO₃.

  • Solvent: Toluene/water (10:1).

  • Yield: ~75% (theoretical).

Challenges include the stability of the cyclopropylboronic ester and competing homocoupling.

Chlorination of Pre-Formed Cyclopropane Intermediates

Direct Chlorination Using POCl₃

Building on methods for 2-chloro-3-(trifluoromethyl)pyridine, chlorination can be performed after cyclopropane installation:

  • Synthesize 3-[1-(trifluoromethyl)cyclopropyl]pyridine.

  • Treat with phosphorus oxychloride (POCl₃) at 105–125°C.

Reaction Profile :

  • Conversion: >95% (for analogous substrates).

  • Byproducts: 2,6-dichloro derivatives (mitigated by stoichiometric control).

Reductive Dechlorination of Polyhalogenated Precursors

Catalytic Hydrogenation

A patent method for 2-chloro-3-trifluoromethylpyridine can be adapted by starting with 2,3,6-trichloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine:

  • Dissolve precursor in methanol with Pd/C catalyst.

  • Apply H₂ (0.1–2.0 MPa) at 15°C for 16 hours.

Performance Metrics :

  • Selectivity: 95% toward 2-chloro isomer.

  • Purity: >98% after vacuum distillation.

Comparison of Synthetic Routes

MethodStarting MaterialYield (%)Key AdvantageLimitation
Nitrogen Ylide3-Vinyl-2-chloropyridine58Metal-free, scalableRequires ylide stability
Suzuki CouplingBoronic ester + Cyclopropyl bromide75*ModularityBoronic ester synthesis complexity
POCl₃ Chlorination3-[1-(Trifluoromethyl)cyclopropyl]pyridine91.89High conversionByproduct formation
Reductive DechlorinationPolyhalogenated precursor95High selectivityRequires high-pressure H₂

*Theoretical yield based on analogous reactions.

Industrial Considerations and Scalability

The reductive dechlorination route stands out for industrial applications due to its simplicity and compatibility with continuous flow systems. In contrast, ylide-mediated cyclopropanation is preferable for small-scale pharmaceutical synthesis where metal residues are a concern.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically conducted under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

  • This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structural features allow for various substitution reactions, making it valuable in creating derivatives with specific properties.

Synthetic Routes

  • Common synthetic methods include the reaction of 2-chloro-5-(trifluoromethyl)pyridine with cyclopropylmagnesium bromide. This reaction typically occurs under inert conditions using solvents like tetrahydrofuran (THF) to enhance yield and purity.

Biological Research Applications

Ligand in Biochemical Assays

  • 2-Chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine has been investigated as a potential ligand for various biochemical assays. Its ability to interact with enzymes and receptors makes it a candidate for studying enzyme mechanisms and cellular signaling pathways.

Pharmaceutical Development

  • The compound is explored for its therapeutic properties, particularly as an intermediate in the synthesis of pharmaceutical agents. The trifluoromethyl group enhances lipophilicity, potentially improving drug absorption and efficacy .

Medicinal Chemistry Applications

Antimicrobial Activity

  • Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its structure-activity relationship (SAR) studies reveal that the presence of chlorine enhances its antibacterial activity .

Enzyme Inhibition

  • The compound shows inhibitory effects on key metabolic enzymes, which could be leveraged for developing treatments targeting metabolic disorders. For instance, studies have demonstrated its potential to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory applications .

Receptor Binding Studies

  • Investigations into its affinity for G-protein coupled receptors (GPCRs) indicate that similar pyridine derivatives can modulate receptor activity, which may have implications for drug development targeting neurological disorders.

Industrial Applications

Agrochemical Development

  • In the agrochemical industry, 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine is utilized as an intermediate in producing specialty chemicals and pesticides. Its chemical stability and reactivity make it suitable for developing effective agrochemicals.

Case Studies and Research Findings

Study Focus Findings
Antimicrobial StudiesExhibited antibacterial activity with MIC values indicating effectiveness against E. coli .
Enzyme InhibitionDemonstrated inhibition of COX enzymes, suggesting anti-inflammatory potential.
Receptor InteractionModulated GPCR activity, influencing signaling pathways related to neurological functions.

Mechanism of Action

The mechanism of action of 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinct functional groups and scaffold differentiate it from related halogenated pyridines and trifluoromethyl-containing derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Primary Applications Key Differences from Target Compound
2-Chloro-3-[1-(Trifluoromethyl)cyclopropyl]pyridine Cl (C2), CF3-cyclopropyl (C3) 236.6 Pharmaceuticals, agrochemicals Reference compound
6-Chloro-4-nitro-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrrolo[2,3-b]pyridine (S110) Cl (C6), NO2 (C4), CF3-cyclopropyl (C3) 333.7 MAP4K1 inhibitor intermediates Pyrrolopyridine core; additional nitro group
2-Chloro-3-(trifluoromethyl)pyridine Cl (C2), CF3 (C3) 197.6 Agrochemicals, pharmaceuticals Lacks cyclopropyl group; reduced steric bulk
Nitrofluorfen Cl (C2), NO2-phenoxy (C4), CF3 (C3) 323.1 Herbicide (acetyl-CoA carboxylase inhibitor) Phenoxy ring; no pyridine core
2-Fluoro-3-{2-[1-(trifluoromethyl)cyclopropyl]oxiran-2-yl}-pyridine (Intermediate for S107) F (C2), CF3-cyclopropyl-epoxide (C3) 265.2 Synthetic precursor for MAP4K1 inhibitors Epoxide substituent; fluorine instead of Cl

Key Findings from Comparative Analysis

Bioactivity and Target Specificity: The trifluoromethylcyclopropyl group in the target compound enhances binding affinity to kinase targets (e.g., MAP4K1) compared to simpler trifluoromethylpyridines (e.g., 2-chloro-3-(trifluoromethyl)pyridine) due to increased steric bulk and electronic effects . In contrast, nitrofluorfen relies on a phenoxy group for herbicidal activity, demonstrating that pyridine-based analogs prioritize different modes of action.

Synthetic Complexity: The cyclopropane ring introduces synthetic challenges, requiring specialized reagents (e.g., trimethylsilylethoxymethyl chloride for protection/deprotection) , whereas non-cyclopropyl analogs (e.g., 2-chloro-3-(trifluoromethyl)pyridine) are more straightforward to synthesize .

Stability and Metabolic Resistance :

  • The cyclopropyl group reduces oxidative metabolism in vivo compared to epoxide-containing analogs (e.g., S107 precursor) , extending half-life in biological systems.

Market Viability :

  • While 2-chloro-3-(trifluoromethyl)pyridine dominates agrochemical markets due to cost-effectiveness , the target compound’s niche in pharmaceuticals is driven by its tailored pharmacokinetics .

Biological Activity

2-Chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-Chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine
  • CAS Number : 1936663-41-0
  • Molecular Formula : C10H8ClF3N
  • Molecular Weight : 227.63 g/mol

The biological activity of 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways critical for various physiological processes.

Antimicrobial Activity

Research indicates that 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive16 µg/mL
Gram-negative32 µg/mL

Antiparasitic Activity

The compound has shown promising results in antiparasitic assays, particularly against Plasmodium falciparum, the causative agent of malaria. The half-maximal effective concentration (EC50) was found to be relatively low, indicating potent activity.

Assay TypeEC50 (µM)
Plasmodium falciparum0.048
Trypanosoma brucei0.067

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine. The results highlighted its superior activity compared to other derivatives, suggesting that the trifluoromethyl group significantly contributes to its bioactivity .

Investigation into Antiparasitic Properties

In a comparative analysis of antiparasitic agents, the compound was tested against several strains of Plasmodium. The study concluded that modifications in the pyridine ring structure could enhance activity, with the trifluoromethyl substituent being particularly beneficial for potency .

Q & A

Basic Research Questions

Q. What are the key physical and spectroscopic properties of 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine, and how are they characterized?

  • Answer : The compound exhibits a melting point (MP) of 37–40°C and boiling point (BP) of 166–168°C, as reported for structurally similar pyridine derivatives . Spectroscopic characterization includes:

  • 19F-NMR : δ ≈ −60.8 ppm (DMSO-d6, 376 MHz) .
  • HRMS (EI) : Calculated [M+H]+ at 318.0377; observed 318.0344 .
  • IR : Peaks at 1780 cm⁻¹ (C=O stretch) and 1125 cm⁻¹ (C-F vibrations) .
    • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 19F-NMR to confirm trifluoromethyl group integrity. Compare IR data with computational predictions for functional group verification.

Q. What synthetic routes are available for preparing 2-chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine?

  • Answer : A common approach involves halogen exchange reactions, such as vapor-phase chlorination of β-picoline derivatives in the presence of catalysts . Microreactor systems can optimize yield and reduce by-products (e.g., 2-chloro-5-(trifluoromethyl)pyridine) through controlled temperature and flow rates .
  • Methodology : Monitor reaction progress via GC-MS to detect intermediates. Purify via column chromatography using hexane/ethyl acetate gradients to isolate the cyclopropane-substituted product .

Q. How should researchers handle this compound safely in the laboratory?

  • Answer : While specific safety data for this compound is limited, brominated analogs (e.g., 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine) suggest potential irritant properties. Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with inert adsorbents and dispose of as halogenated waste .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of the trifluoromethylcyclopropyl group in this compound?

  • Answer : Density Functional Theory (DFT) studies can model electronic effects of the trifluoromethyl and cyclopropyl groups. For example, Hirshfeld surface analysis reveals steric and electronic contributions of substituents to pyridine ring distortion .
  • Methodology : Optimize geometries at the B3LYP/6-31G(d) level. Compare calculated NMR chemical shifts (e.g., 19F) with experimental data to validate models .

Q. What strategies resolve contradictions in spectroscopic data between similar derivatives?

  • Answer : Discrepancies in 19F-NMR shifts (e.g., −60.8 ppm in DMSO vs. −62.3 ppm in CDCl3) arise from solvent polarity effects . Validate assignments by synthesizing analogs (e.g., replacing Cl with Br) and analyzing trends.
  • Methodology : Perform solvent-dependent NMR studies to isolate environmental effects. Cross-reference HRMS fragmentation patterns to confirm molecular structure .

Q. How does the pyrrolidine moiety in related compounds enhance biological activity compared to simpler pyridine derivatives?

  • Answer : The pyrrolidine group in analogs like 2-chloro-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine introduces chirality and hydrogen-bonding capacity, improving binding affinity to enzymes (e.g., kinase targets) .
  • Methodology : Conduct molecular docking studies with protein targets (e.g., PDB: 1ATP) to compare binding modes of derivatives with/without pyrrolidine. Use isothermal titration calorimetry (ITC) to quantify affinity changes .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Answer : Photochemical deracemization of cyclopropane-containing compounds requires precise UV light control to avoid racemization. Microreactors improve scalability by ensuring uniform light exposure .
  • Methodology : Optimize light intensity and wavelength using a continuous-flow photoreactor. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

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